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Compound of Interest

Compound Name: C16 PEG2000 Ceramide

Cat. No.: B15573570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of C16 PEG2000 Ceramide in the formulation of nanocarriers for targeted drug

delivery. C16 PEG2000 Ceramide, a PEGylated lipid, is a critical component in the

development of stealth liposomes and lipid nanoparticles, enhancing their stability, circulation

time, and targeting efficiency.

Introduction to C16 PEG2000 Ceramide
C16 PEG2000 Ceramide is an amphiphilic molecule consisting of a C16 ceramide lipid anchor

and a hydrophilic polyethylene glycol (PEG) chain with an average molecular weight of 2000

Daltons.[1] The ceramide moiety provides stable integration into the lipid bilayer of

nanoparticles, while the PEG chain creates a hydrophilic corona on the nanoparticle surface.

This "stealth" characteristic reduces recognition by the mononuclear phagocyte system (MPS),

thereby prolonging systemic circulation and increasing the probability of reaching the target

tissue.[2] Furthermore, ceramide itself is a bioactive molecule implicated in inducing cellular

apoptosis and autophagy, which can offer synergistic therapeutic effects in cancer therapy.[3][4]

[5]

Key Applications
Stealth Liposome Formulation: Incorporation of C16 PEG2000 Ceramide into liposomal

formulations prevents their rapid clearance from circulation, leading to improved drug
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accumulation at the target site through the enhanced permeability and retention (EPR) effect

in tumors.

Targeted Drug Delivery: The PEGylated surface can be functionalized with targeting ligands

(e.g., antibodies, peptides, aptamers) to facilitate active targeting to specific cells or tissues.

Co-delivery Systems: C16 PEG2000 Ceramide-containing nanoparticles can be used to co-

deliver chemotherapeutic agents and ceramide, potentially overcoming drug resistance and

enhancing therapeutic efficacy.[3]

Gene Delivery: These nanoparticles are also suitable carriers for nucleic acid-based

therapeutics like siRNA, protecting them from degradation and facilitating their delivery to

target cells.

Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing PEGylated

ceramide and similar lipid-based nanoparticle formulations.

Table 1: Nanoparticle Formulation and Physicochemical Characterization
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Formulation
Component
s (Molar
Ratio)

Nanoparticl
e Type

Average
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Reference

DSPE-

PEG2000 /

Soluplus (1:1

w/w)

Micelle-like

particles
116.6 0.112 -13.7 [6]

DSPE-

PEG2000 /

Soluplus (4:1

w/w)

Micelle-like

particles
128.1 0.295 -28.1 [6]

DSPE-

PEG2000 /

Soluplus

(10:1 w/w)

Micelle-like

particles
36.5 0.900 -28.5 [6]

CSL3 / DSPC

/ Chol / Cer-

PEG

(50:10:37.5:2.

5)

LNP
~300 (DLS),

~160 (NTA)
- - [7]

SM-102 /

DSPC / Chol

/ Cer-PEG

(50:10:37.5:2.

5)

LNP ~100-150 - - [7]

Table 2: Drug Loading and Release Kinetics of Doxorubicin (DOX)
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Formulation
Drug Loading
Efficiency (%)

Encapsulation
Efficiency (%)

Release Profile Reference

DOX-Lip-C6 - >90%

Biphasic, with a

slightly faster

release than

ceramide-free

liposomes.

[3]

DOX-Lip-C12 - >90%

Biphasic, similar

release profile to

ceramide-free

liposomes.

[3]

F9 (Soyalecithin,

Cholesterol,

DSPE-

MPEG2000)

- 96.45 ± 0.95

Sustained

release up to

41.45% in 8

hours.

[8]

F3 (Soyalecithin,

Cholesterol)
- 88.92

>97% release in

8 hours.
[9]

Table 3: In Vivo Biodistribution of PEGylated Nanoparticles in Mice
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Nanoparticle
Type

Targeting
Ligand

Organ with
Highest
Accumulation
(24h post-
injection)

Tumor
Accumulation
(%ID/g)

Reference

PLGA-PEG None Liver, Spleen ~5 [2]

Gold

Nanoparticles

(10nm) with PEG

AS1411 Liver, Spleen ~2 (at 24h) [10]

Mixed Shell

Micelles (PEG-

75)

None Liver, Spleen ~3 (at 24h) [5]

Ceramide-PEG

NPs
None Liver, Lungs

~2.2-fold higher

than naked

siRNA

[2]

Experimental Protocols
Protocol for Liposome Formulation using Thin-Film
Hydration
This protocol describes the preparation of C16 PEG2000 Ceramide-containing liposomes

using the thin-film hydration method followed by extrusion.

Materials:

Primary phospholipid (e.g., DSPC, DPPC)

Cholesterol

C16 PEG2000 Ceramide

Drug to be encapsulated (e.g., Doxorubicin)

Chloroform and Methanol (2:1 v/v)
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Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

Round-bottom flask

Rotary evaporator

Water bath

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Preparation:

Dissolve the desired amounts of the primary phospholipid, cholesterol, and C16 PEG2000
Ceramide in a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio

is 55:40:5 (phospholipid:cholesterol:PEG-lipid).

If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature of the lipids (e.g., 65°C).

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent,

forming a thin, uniform lipid film on the inner surface of the flask.

Continue to dry the film under high vacuum for at least 2 hours to remove any residual

solvent.[11][12]

Hydration:

Add the hydration buffer (pre-heated to the same temperature as the water bath) to the

flask containing the lipid film.[11] If encapsulating a hydrophilic drug, dissolve it in the

hydration buffer.
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Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming

multilamellar vesicles (MLVs). This may take 30-60 minutes.[12]

Extrusion (Sizing):

Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100

nm).

Transfer the MLV suspension to the extruder.

Force the suspension through the membranes multiple times (e.g., 11-21 times) to form

small unilamellar vesicles (SUVs) with a uniform size distribution.[13]

Store the resulting liposome suspension at 4°C.

Protocol for Nanoparticle Characterization
4.2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering

(DLS)

Equipment:

DLS instrument (e.g., Malvern Zetasizer)

Cuvettes

Procedure:

Dilute a small aliquot of the nanoparticle suspension in the hydration buffer to an appropriate

concentration to ensure a stable count rate (typically between 150k and 250k counts per

second).[14]

Transfer the diluted sample to a clean cuvette.

Place the cuvette in the DLS instrument.

Allow the sample to equilibrate to the instrument's temperature (e.g., 25°C).
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Perform the measurement according to the instrument's software instructions. The

instrument will report the Z-average diameter (particle size) and the PDI. A PDI value below

0.3 is generally considered acceptable for drug delivery applications.

4.2.2. Zeta Potential Measurement

Equipment:

Zeta potential analyzer (often integrated with a DLS instrument)

Specific folded capillary cells

Procedure:

Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NaCl, to

ensure sufficient conductivity for the measurement.

Load the sample into the folded capillary cell, ensuring no air bubbles are trapped.

Place the cell into the instrument.

Perform the measurement. The instrument applies an electric field and measures the

electrophoretic mobility of the particles to calculate the zeta potential.[2][9] A zeta potential of

±30 mV is generally considered to indicate a stable suspension.[10]

Protocol for Quantification of Drug Loading
This protocol describes an indirect method to determine drug loading content (DLC) and

encapsulation efficiency (EE).

Materials:

Ultracentrifuge or centrifugal filter units

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Lysis buffer (e.g., PBS with 1% Triton X-100)

Procedure:
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Separation of Free Drug:

Take a known volume of the drug-loaded nanoparticle suspension.

Separate the nanoparticles from the aqueous phase containing the unencapsulated drug

using ultracentrifugation or a centrifugal filter unit.

Quantification of Unencapsulated Drug:

Measure the concentration of the drug in the supernatant/filtrate using a pre-established

standard curve on a spectrophotometer or HPLC. This gives the amount of

unencapsulated drug.

Quantification of Total Drug:

Take the same initial volume of the drug-loaded nanoparticle suspension and lyse the

nanoparticles by adding a lysis buffer. This will release the encapsulated drug.

Measure the total drug concentration in the lysed suspension.

Calculation:

Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Unencapsulated Drug) / Total

Drug] x 100

Drug Loading Content (DLC %): DLC (%) = [(Total Drug - Unencapsulated Drug) / Total

Lipid Weight] x 100

Protocol for In Vitro Cytotoxicity Assessment (MTT
Assay)
This protocol assesses the effect of C16 PEG2000 Ceramide-containing nanoparticles on cell

viability.

Materials:

Target cancer cell line
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Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding:

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to

adhere overnight.

Treatment:

Prepare serial dilutions of the drug-loaded nanoparticles, empty nanoparticles, and free

drug in the cell culture medium.

Remove the old medium from the wells and add 100 µL of the treatment solutions. Include

untreated cells as a control.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

After the incubation period, add 10 µL of the MTT solution to each well.

Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the

yellow MTT to purple formazan crystals.

Solubilization and Measurement:

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently pipette to ensure complete dissolution.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment group relative to the untreated

control group.

Plot the cell viability against the drug concentration to determine the IC50 value (the

concentration of the drug that inhibits 50% of cell growth).

Visualizations
Signaling Pathways
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Caption: Ceramide-induced signaling pathways for apoptosis and autophagy.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b15573570?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nanoparticle Formulation & Characterization

Drug Loading & Quantification

In Vitro Studies

In Vivo Studies

Lipid Film Hydration

Extrusion

Characterization

 DLS, Zeta Potential

Drug Encapsulation

Purification

Quantification

 HPLC/Spectroscopy

Cell Culture

MTT Assay Cellular Uptake

Animal Model

Administration

Biodistribution Efficacy Study

Click to download full resolution via product page

Caption: General experimental workflow for developing ceramide-based nanoparticles.
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Targeted Drug Delivery Logic
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Caption: Logical flow of targeted drug delivery using PEGylated nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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